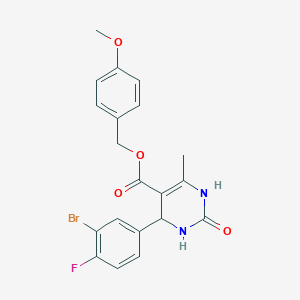![molecular formula C18H23N5O2 B11635517 8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Purin-Kern umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(Butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dion umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Vorstufen ausgehen. Zu den wichtigsten Schritten gehören:
Bildung des Purin-Kerns: Dies kann durch eine Reihe von Kondensationsreaktionen erreicht werden, an denen geeignete Amine und Aldehyde beteiligt sind.
Substitutionsreaktionen: Einführung der Butylamino- und Methylgruppen an bestimmten Positionen am Purinring.
Endgültige Assemblierung: Kopplung der 3-Methylphenylmethylgruppe an den Purin-Kern unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies umfasst die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-(Butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen an bestimmten Positionen am Purinring einführen können.
Wissenschaftliche Forschungsanwendungen
8-(Butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich der Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmender oder krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 8-(Butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Der genaue Mechanismus kann je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dion
- 2-tert-Butylamino-1-(4-hydroxy-3-methylphenyl)ethanol sulfat
Einzigartigkeit
8-(Butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dion ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Purin-Kern, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und für potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C18H23N5O2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-9-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,4-5,9,11H2,1-3H3,(H,19,20)(H,21,24,25) |
InChI-Schlüssel |
VRNIZJNFEOHDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)

